molecular formula C15H10N4O3S B7627863 2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid

2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid

Cat. No.: B7627863
M. Wt: 326.3 g/mol
InChI Key: JABMCVHPFPTVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid, also known as PTAB, is a compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. PTAB is a member of the thiadiazole family of compounds, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of 2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels, which are necessary for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid for lab experiments is its high purity, which allows for accurate and reproducible results. In addition, this compound is relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not yet been extensively studied in vivo, meaning that its potential side effects and toxicity are not fully understood.

Future Directions

There are a number of potential future directions for research on 2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects and toxicity. Other potential future directions include the exploration of this compound's anti-microbial properties and its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound, or this compound, is a compound with a wide range of potential applications in drug discovery and development. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further research. While the mechanism of action of this compound is not fully understood, its biochemical and physiological effects have been extensively studied. Further research is needed to fully explore the potential of this compound and its derivatives for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid involves the reaction between 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine and 2-chloro-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then treated with phosgene to form the final product, this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound, making it a viable candidate for further research.

Scientific Research Applications

2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been found to exhibit anti-cancer activity, specifically against breast cancer and lung cancer cell lines. In addition, this compound has been shown to have anti-microbial properties, making it a potential candidate for the treatment of bacterial infections.

Properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S/c20-12(10-3-1-2-4-11(10)14(21)22)17-15-19-18-13(23-15)9-5-7-16-8-6-9/h1-8H,(H,21,22)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABMCVHPFPTVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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